4-benzylmorpholine-2,6-dione
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Overview
Description
4-benzylmorpholine-2,6-dione is a chemical compound with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylmorpholine-2,6-dione typically involves the reaction of morpholine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-benzylmorpholine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and benzyl chloride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted morpholine derivatives .
Scientific Research Applications
4-benzylmorpholine-2,6-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzylmorpholine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of certain enzymes and receptors. The compound’s structure allows it to bind to these targets, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-methylmorpholine-2,6-dione: Similar in structure but with a methyl group instead of a benzyl group.
4-phenylmorpholine-2,6-dione: Contains a phenyl group instead of a benzyl group.
4-ethylmorpholine-2,6-dione: Features an ethyl group in place of the benzyl group.
Uniqueness
4-benzylmorpholine-2,6-dione is unique due to its specific benzyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
67305-69-5 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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